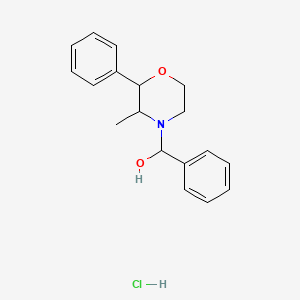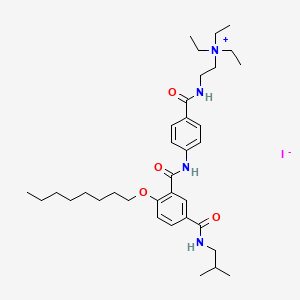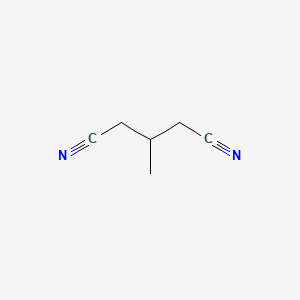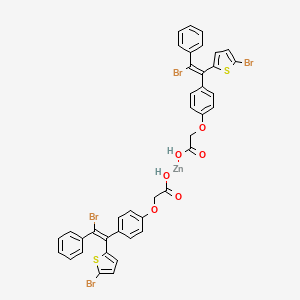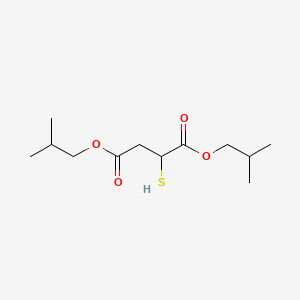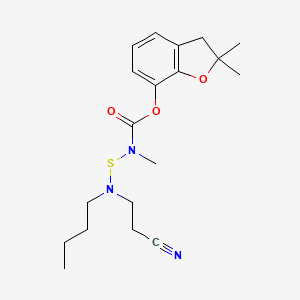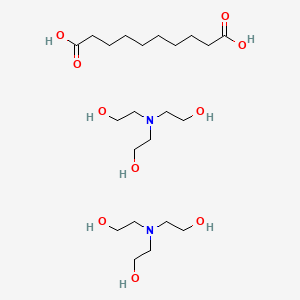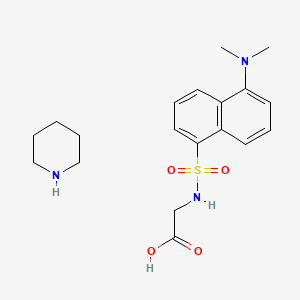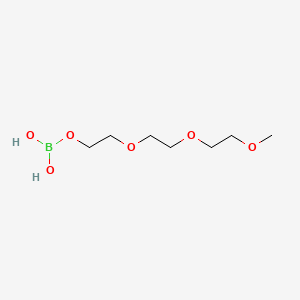
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is a chemical compound known for its unique structure and properties. This compound is a triester formed by the reaction of boric acid with ethanol derivatives. It is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) typically involves the esterification reaction between boric acid and ethanol derivatives. The process can be summarized as follows:
Reactants: Boric acid (H3BO3) and Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are often used to facilitate the esterification reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 100-150°C.
Purification: The product is purified through distillation or recrystallization to obtain the pure ester compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors and advanced purification techniques are employed to ensure high yield and purity. The use of automated systems and quality control measures ensures consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of boric acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of borates and other oxidation products.
Substitution: The ester group can participate in substitution reactions where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the corresponding alcohol.
Oxidation: Borates and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique properties.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its ability to form stable complexes with various molecules. The ester groups can interact with different functional groups, facilitating various chemical reactions. The boric acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, acetate: Similar structure but with an acetate ester group instead of boric acid.
Tris(2-(2-methoxyethoxy)ethyl) orthoborate: Another ester of boric acid with similar properties.
Uniqueness
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is unique due to its specific esterification with boric acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various reactions makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93165-89-0 |
|---|---|
Molekularformel |
C7H17BO6 |
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxyboronic acid |
InChI |
InChI=1S/C7H17BO6/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
DSILSMIQUPKHSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


